molecular formula C15H13N3O4S B2784397 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole CAS No. 886922-97-0

2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole

Cat. No.: B2784397
CAS No.: 886922-97-0
M. Wt: 331.35
InChI Key: LKRMVNYCGKKPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the nitrobenzyl group: The benzimidazole core can be alkylated with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the methylsulfonyl group: The final step involves the sulfonylation of the benzimidazole derivative with methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of 2-(methylsulfonyl)-1-(3-aminobenzyl)-1H-benzo[d]imidazole.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfonyl)-1-benzyl-1H-benzo[d]imidazole: Lacks the nitro group, which may affect its biological activity.

    2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole: Similar structure but with the nitro group in a different position, which may influence its reactivity and applications.

Uniqueness

2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is unique due to the specific positioning of the nitro and methylsulfonyl groups, which can significantly impact its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylsulfonyl-1-[(3-nitrophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-23(21,22)15-16-13-7-2-3-8-14(13)17(15)10-11-5-4-6-12(9-11)18(19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRMVNYCGKKPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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